

# Nemtabrutinib overall response rate CLL SLL

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

Get Quote

## Efficacy and Safety Profile Comparison

The table below summarizes key efficacy and safety data for **nemtabrutinib** and other BTK inhibitors in CLL/SLL treatment, compiled from recent clinical studies.

| Drug Name            | BTK Inhibitor Type        | Trial Phase / Name         | Patient Population  | Overall Response Rate (ORR)    | Key Safety Events (Grade ≥3)                                            |
|----------------------|---------------------------|----------------------------|---------------------|--------------------------------|-------------------------------------------------------------------------|
| <b>Nemtabrutinib</b> | Reversible (non-covalent) | Phase 1 (MK-1026-001) [1]  | R/R CLL             | <b>75%</b> (at 65 mg dose) [1] | Neutropenia (23.4%), febrile neutropenia (14.9%), pneumonia (14.9%) [1] |
| <b>Ibrutinib</b>     | Irreversible (covalent)   | Phase 3 (RESONATE) [2]     | R/R CLL/SLL         | <b>91%</b> [2]                 | Hypertension (9%), atrial fibrillation (6%) [2]                         |
| <b>Acalabrutinib</b> | Irreversible (covalent)   | Phase 1/2 (ACE-CL-001) [3] | Treatment-naive CLL | <b>97%</b> [3]                 | Infection (15%), hypertension (11%), atrial                             |

| Drug Name                        | BTK Inhibitor Type                            | Trial Phase / Name          | Patient Population            | Overall Response Rate (ORR)                                  | Key Safety Events (Grade $\geq 3$ )                                           |
|----------------------------------|-----------------------------------------------|-----------------------------|-------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------|
|                                  |                                               |                             |                               |                                                              | fibrillation (2%) [3]                                                         |
| <b>Pirtobrutinib</b>             | Reversible (non-covalent)                     | Phase 3 (BRUIN CLL-314) [4] | R/R & treatment-naive CLL/SLL | <b>Non-inferior</b> to ibrutinib (detailed data pending) [4] | Data pending; safety profile consistent with prior reports [4]                |
| <b>Zanubrutinib + Venetoclax</b> | Irreversible (covalent) BTKi + BCL2 inhibitor | Phase 2 [5]                 | R/R CLL/SLL                   | <b>95%</b> (interim analysis) [5]                            | Most common AEs: bruising (57%), diarrhea (42%); atrial fibrillation (8%) [5] |

## Nemtabrutinib Key Experimental Protocol

The primary data for **nemtabrutinib** comes from the first-in-human Phase 1 MK-1026-001 study (NCT03162536) [1].

- **Objective:** To evaluate the safety, pharmacology, and antitumor activity of **nemtabrutinib** in patients with relapsed/refractory hematologic malignancies [1].
- **Study Design:** Open-label, single-arm trial utilizing a **3 + 3 dose escalation design**. Doses from 5 mg to 75 mg once daily in 28-day cycles were tested to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D) [1].
- **Patient Population:** The analysis included 48 patients with CLL, B-cell non-Hodgkin lymphoma, or Waldenström macroglobulinemia who were relapsed/refractory after  **$\geq 2$  prior therapies**. Among the 47 treated patients, 29 had CLL [1].
- **Endpoints:**
  - **Primary Endpoints:** Safety and tolerability, and the determination of the **Recommended Phase II Dose (RP2D)**, which was established as **65 mg daily** [1].
  - **Key Efficacy Measure: Overall Response Rate (ORR).** The ORR was specifically defined for the cohort of patients with CLL receiving the 65 mg daily dose [1].

- **Assessment Criteria:** Response was evaluated per the **2018 iwCLL guidelines**, which incorporate specific clarifications that treatment-related lymphocytosis alone is not considered progressive disease [2].

## BTK Signaling and Inhibitor Mechanism

The following diagram illustrates the mechanism of action of covalent and reversible BTK inhibitors within the B-cell receptor signaling pathway.



[Click to download full resolution via product page](#)

## Interpretation of Key Findings

- **Nemtabrutinib's Niche:** The **75% ORR** in heavily pre-treated R/R CLL patients is clinically significant and supports its continued development, particularly for patients who may have failed prior therapies [1]. Its reversible mechanism may offer a therapeutic option for patients with resistance to covalent BTK inhibitors.
- **Cross-Trial Comparison Caveat:** The ORR for **nemtabrutinib** comes from an early-phase trial, while data for ibrutinib and acalabrutinib are from later-phase studies. Differences in trial design, patient populations, and prior lines of therapy limit direct comparison of the ORR figures [1] [2] [3].
- **Therapeutic Evolution:** The high response rates of BTK inhibitors represent a major advance. A large SEER database analysis confirms a significant improvement in overall survival for CLL patients in the modern targeted therapy era (2015-2020) compared to earlier periods [6].
- **Future Directions:** The positive data for **nemtabrutinib** and other newer agents like pirtobrutinib highlight a trend towards developing **reversible BTK inhibitors** and **fixed-duration combination therapies** (e.g., zanubrutinib + venetoclax) to improve efficacy, overcome resistance, and potentially limit long-term toxicity [5] [7] [4].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in... [pubmed.ncbi.nlm.nih.gov]
2. Final analysis from RESONATE: Up to six years of follow-up ... [pmc.ncbi.nlm.nih.gov]
3. Acalabrutinib in treatment-naive chronic lymphocytic leukemia [pmc.ncbi.nlm.nih.gov]
4. Pirtobrutinib Yields Noninferior ORR Vs Ibrutinib in CLL/SLL [cancernetwork.com]
5. Zanubrutinib and Venetoclax for Relapsed / Refractory CLL [cllsociety.org]
6. Survival Outcomes in Patients With Chronic Lymphocytic ... [pubmed.ncbi.nlm.nih.gov]
7. Chronic Lymphocytic Leukemia: 2025 Update on the ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Nemtabrutinib overall response rate CLL SLL]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nemtabrutinib-overall-response-rate-ctl-sll>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)